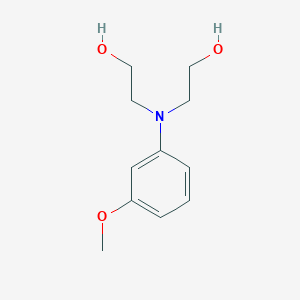

2,2'-((3-Methoxyphenyl)azanediyl)diethanol

Description

Contextualization of 2,2'-((3-Methoxyphenyl)azanediyl)diethanol within Contemporary Organic and Coordination Chemistry

This compound, a substituted diethanolamine (B148213) derivative, holds a position within organic chemistry as a multifunctional building block. Its structure, featuring a tertiary amine, two hydroxyl groups, and a methoxy-substituted phenyl ring, offers several reactive sites for chemical transformations. In the broader context of organic synthesis, molecules of this class are recognized for their utility as precursors and intermediates in the preparation of more complex chemical structures. researchgate.net The presence of both nucleophilic hydroxyl groups and a basic nitrogen atom allows for a diverse range of reactions.

From the perspective of coordination chemistry, the diethanolamine moiety provides potential chelating sites. The nitrogen and two oxygen atoms can act as a tridentate ligand, capable of forming stable complexes with various metal ions. nih.govncert.nic.in The nature of the substituent on the phenyl ring, in this case, a methoxy (B1213986) group, can influence the electronic properties of the nitrogen atom and, consequently, the coordination behavior of the molecule. The study of such ligands and their metal complexes is a significant area of research, with applications in catalysis, materials science, and analytical chemistry.

Overview of Research Significance and Academic Relevance in Chemical Sciences

While this compound is a known compound, cataloged with CAS number 17126-75-9, it has not been the subject of extensive academic research. lookchem.comchemicalbook.comsigmaaldrich.com Its primary significance appears to be as a commercially available chemical intermediate. bldpharm.comsigmaaldrich.comlookchem.com A comprehensive review of scientific literature does not reveal dedicated studies on its synthesis, crystal structure, or specific applications in coordination and organic chemistry.

However, the academic relevance of this compound can be inferred from the broader interest in N,N-disubstituted anilines and diethanolamine derivatives. These classes of compounds are explored for their roles in the synthesis of dyes, polymers, and pharmaceuticals. chembk.comchembk.combasf.com The functional groups present in this compound suggest its potential as a precursor for various chemical entities, making it a compound of interest for synthetic chemists. The lack of detailed published research presents an opportunity for future investigation into its specific properties and applications.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized in the following table, based on available data from chemical suppliers. chemnet.comchemical-suppliers.eu

| Property | Value |

| Molecular Formula | C11H17NO3 |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 17126-75-9 |

| Appearance | White crystalline needles or powder |

| Melting Point | 49-50 °C |

| Boiling Point | 376.2 °C at 760 mmHg |

| Density | 1.177 g/cm³ |

| Flash Point | 181.3 °C |

| Refractive Index | 1.578 |

Synthesis and Characterization

Alternatively, the reaction of 3-methoxyaniline with a suitable 2-haloethanol, such as 2-chloroethanol, in the presence of a base to neutralize the hydrohalic acid formed, would also yield the desired product. The progress of such a reaction would typically be monitored by techniques like thin-layer chromatography (TLC), and the final product would be purified using methods such as column chromatography or recrystallization.

Standard characterization of the synthesized compound would involve spectroscopic techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the methoxy, phenyl, and diethanolamine moieties.

Infrared (IR) spectroscopy would show characteristic absorption bands for the O-H stretch of the hydroxyl groups, the C-N stretch of the tertiary amine, and the C-O stretch of the methoxy group and the aromatic ether.

Mass spectrometry (MS) would determine the molecular weight of the compound and provide fragmentation patterns that could further support the proposed structure.

Crystal Structure and Coordination Chemistry

As of the current body of scientific literature, there are no published single-crystal X-ray diffraction studies for this compound. nist.govunimi.itrigaku.com Therefore, detailed information on its crystal packing, bond lengths, and bond angles in the solid state is not available.

While no specific coordination complexes of this compound have been reported, the structural motifs present in the molecule suggest its potential as a ligand. The N,N-bis(2-hydroxyethyl)amino group can act as a tridentate N,O,O-donor ligand. The coordination chemistry of analogous N,N-bis(2-hydroxyethyl)aniline derivatives has been explored, revealing their ability to form complexes with various transition metals. researchgate.net In such complexes, the ligand typically chelates to the metal center through the nitrogen atom and one or both of the hydroxyl oxygen atoms. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Applications in Organic Synthesis

There is a lack of specific examples in the peer-reviewed literature detailing the use of this compound as a reactant or catalyst in organic synthesis. However, its functional groups suggest several potential applications.

The hydroxyl groups can undergo a variety of reactions common to alcohols, such as esterification, etherification, and oxidation. These transformations would allow for the incorporation of the 3-methoxyphenyl)azanediyl moiety into larger molecules. The tertiary amine can act as a base or a nucleophile. It can also be quaternized to form ammonium (B1175870) salts.

Given the presence of multiple reactive sites, this compound could serve as a starting material for the synthesis of more complex heterocyclic compounds or as a building block in the synthesis of polymers with specific properties conferred by the methoxy-substituted aromatic ring.

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-hydroxyethyl)-3-methoxyanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-15-11-4-2-3-10(9-11)12(5-7-13)6-8-14/h2-4,9,13-14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMIFVQDRQPFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370137 | |

| Record name | 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-75-9 | |

| Record name | 2,2'-[(3-Methoxyphenyl)azanediyl]di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 2,2 3 Methoxyphenyl Azanediyl Diethanol

Established Synthetic Routes to 2,2'-((3-Methoxyphenyl)azanediyl)diethanol

The traditional synthesis of this compound and similar aryl-substituted azanediyl-diethanol frameworks relies on well-established organic reactions, primarily involving the formation of carbon-nitrogen bonds and subsequent functionalization.

Amination Reactions for Aryl-Substituted Azanediyl-Diethanol Frameworks

The core structure of aryl-substituted azanediyl-diethanols is forged through amination reactions, where an aryl amine is linked to two hydroxyethyl (B10761427) groups. This transformation is a cornerstone in the synthesis of a wide array of N,N-disubstituted anilines. The fundamental approach involves the reaction of a primary aromatic amine with a suitable two-carbon electrophile that introduces the hydroxyethyl moiety.

Role of 3-Methoxyaniline as a Key Precursor in Diethanolamine (B148213) Synthesis

In the synthesis of this compound, 3-methoxyaniline serves as the pivotal precursor. This aromatic amine provides the substituted phenyl ring and the nitrogen atom that will become the tertiary amine center of the final product. The methoxy (B1213986) group at the meta position of the aniline (B41778) ring influences the electronic properties of the molecule but does not typically interfere with the N-alkylation process. The availability and chemical properties of 3-methoxyaniline make it a crucial starting material for accessing this specific diethanolamine derivative.

Alkylation Strategies for N,N-Bis(2-hydroxyethyl) Functionalization

The most direct and widely employed method for attaching the two hydroxyethyl groups to the nitrogen atom of an aniline derivative is through alkylation with ethylene (B1197577) oxide. This reaction, known as hydroxyethylation or ethoxylation, proceeds via the nucleophilic attack of the amine's nitrogen on the strained epoxide ring of ethylene oxide.

The reaction is typically carried out under elevated temperatures and pressures. The general mechanism involves the initial reaction of the primary amine with one equivalent of ethylene oxide to form the mono-hydroxyethylated intermediate, N-(2-hydroxyethyl)-3-methoxyaniline. This is followed by a second reaction with another equivalent of ethylene oxide to yield the desired N,N-bis(2-hydroxyethyl) product.

To facilitate this reaction, alkaline catalysts are often employed. These catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonate the hydroxyl group of the intermediate, increasing its nucleophilicity and promoting the subsequent reaction with ethylene oxide. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired di-substituted product over the mono-substituted intermediate and potential side products.

| Alkylation Strategy | Reagents | Typical Conditions | Catalyst |

| Direct Ethoxylation | 3-Methoxyaniline, Ethylene Oxide | 120-180°C, 2-10 bar | Alkaline catalysts (e.g., NaOH, KOH) |

Novel Synthetic Approaches and Methodological Advancements for Related Compounds

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for the synthesis of N,N-disubstituted anilines and related compounds. These advancements focus on novel catalytic systems and the incorporation of green chemistry principles.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Modern synthetic chemistry has seen the advent of sophisticated catalytic systems that offer improvements over traditional methods. For the N-alkylation of anilines, these include both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Transition metal complexes, particularly those of palladium, ruthenium, and iridium, have been shown to be effective catalysts for N-alkylation reactions. These catalysts can operate under milder conditions and often exhibit high selectivity for mono- or di-alkylation, depending on the ligand environment of the metal center.

Heterogeneous Catalysis: To simplify catalyst recovery and reuse, a key principle of green chemistry, solid-supported catalysts have been developed. These include metals like nickel and copper nanoparticles supported on materials such as alumina, silica, or zeolites. rsc.orgnih.govresearchgate.net For instance, nickel nanoparticles on various supports have been demonstrated to be effective for the N-alkylation of amines with alcohols. acs.org These catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without significant loss of activity. Metal-organic frameworks (MOFs) have also emerged as promising platforms for supporting catalytic metal centers for N-alkylation reactions. rsc.org

| Catalytic System | Catalyst Type | Advantages | Example Application |

| Homogeneous | Palladium, Ruthenium, Iridium complexes | High selectivity, milder conditions | N-alkylation of anilines |

| Heterogeneous | Supported Ni, Cu nanoparticles; MOFs | Catalyst recyclability, ease of separation | N-alkylation of amines with alcohols |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of compounds like this compound, this translates to the use of safer solvents, alternative energy sources, and catalysts that are recyclable and non-toxic.

Alternative Solvents and Solvent-Free Conditions: The use of environmentally benign solvents, such as water or ionic liquids, is a key area of research. In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. nih.gov Supercritical carbon dioxide has also been explored as a green solvent for amination reactions, offering advantages in terms of non-toxicity and ease of removal. epa.govresearchgate.netresearchgate.netrsc.orgtandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully employed to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.govnih.govrasayanjournal.co.inrsc.orgbenthamdirect.com Ultrasound-assisted synthesis, for example, has been used for the N-alkylation of anilines under mild, solvent-free conditions. nih.gov

Derivatization and Further Chemical Transformations of this compound

The chemical versatility of this compound stems from the presence of three reactive centers: two primary hydroxyl (-OH) groups and a tertiary amine (-N<) moiety. These functional groups allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives and its use as a scaffold in the construction of more complex molecules.

Functional Group Modifications of Hydroxyl and Amine Moieties

The hydroxyl and amine groups of this compound can be independently or concurrently modified through a range of organic reactions. The reactivity of the tertiary amine is generally higher than that of the hydroxyl groups in nucleophilic reactions. chemicalbook.comchemicalbook.com

The two primary hydroxyl groups can undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding diesters. chemicalbook.comchemicalbook.com This reaction is typically catalyzed by an acid or base. Furthermore, etherification can be achieved by reacting the hydroxyl groups with alkyl halides in the presence of a strong base.

The tertiary amine possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with alkyl halides to form quaternary ammonium (B1175870) salts, a reaction known as quaternization. researchgate.netnih.gov The rate of this reaction is influenced by the nature of the alkyl halide. researchgate.net

Below is a table summarizing potential functional group modifications of this compound.

| Functional Group | Reaction Type | Reagents | Product Class |

| Hydroxyl (-OH) | Esterification | Carboxylic Acid/Acid Anhydride/Acid Chloride | Diester |

| Hydroxyl (-OH) | Etherification | Alkyl Halide, Strong Base | Diether |

| Tertiary Amine (-N<) | Quaternization | Alkyl Halide | Quaternary Ammonium Salt |

Utilization as a Building Block in Complex Molecular Architectures

The trifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecular architectures, including polymers and macrocycles.

In polymer chemistry, N-aryl-N,N-diethanolamine derivatives are utilized as monomers or chain extenders in the production of polyesters and polyurethanes. tristarintermediates.org The diol functionality allows for the formation of polyester (B1180765) chains through condensation polymerization with dicarboxylic acids or their derivatives. researchgate.net The tertiary amine group can also act as a catalytic site or a point for further functionalization of the polymer.

A significant application of N-substituted diethanolamines is in the synthesis of macrocyclic compounds, particularly cryptands. psu.eduresearchgate.netcambridgescholars.com Cryptands are three-dimensional polycyclic molecules that can encapsulate various ions. researchgate.net In a common synthetic strategy, a diethanolamine derivative is first reacted with a diacid dichloride to form a tetraalcohol intermediate. psu.eduresearchgate.net This intermediate is then reacted with a dihalide or ditosylate in a one-step cyclization to yield the cryptand. psu.eduresearchgate.net The aryl substituent on the nitrogen atom can be used to modulate the electronic properties and rigidity of the resulting macrocycle. cambridgescholars.com

The table below outlines the role of this compound as a building block.

| Molecular Architecture | Synthetic Role | Key Intermediate/Product |

| Polymers (Polyesters) | Monomer/Chain Extender | Polyester Chain |

| Macrocycles (Cryptands) | Precursor for Tetraalcohol | Tetraalcohol, Cryptand |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 3 Methoxyphenyl Azanediyl Diethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the atomic arrangement in 2,2'-((3-Methoxyphenyl)azanediyl)diethanol.

The ¹H NMR spectrum of this compound provides a complete map of the proton environments. The aromatic region of the spectrum displays signals corresponding to the four protons on the substituted phenyl ring. Due to the influence of the electron-donating methoxy (B1213986) (-OCH₃) and diethanolamine (B148213) [-N(CH₂CH₂OH)₂] groups, these protons appear in the range of δ 6.2–7.2 ppm. The proton at the C2 position typically appears as a triplet, while the protons at C4 and C6 manifest as doublets of doublets, and the proton at C5 presents as a triplet.

The aliphatic region is characterized by distinct signals for the methoxy and the diethanolamine moieties. The three protons of the methoxy group give rise to a sharp singlet at approximately δ 3.80 ppm. The two sets of methylene (B1212753) (-CH₂-) groups in the diethanol chains are chemically equivalent and exhibit a characteristic triplet-of-triplets pattern due to coupling with each other. The methylene protons adjacent to the nitrogen atom (N-CH₂) are observed around δ 3.55 ppm, while the methylene protons adjacent to the hydroxyl group (CH₂-OH) are found slightly further downfield at approximately δ 3.75 ppm. The hydroxyl (-OH) protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often observed around δ 2.0-3.0 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H (C5) |

| ~6.35 | dd | 1H | Ar-H (C4) |

| ~6.30 | dd | 1H | Ar-H (C6) |

| ~6.25 | t | 1H | Ar-H (C2) |

| 3.80 | s | 3H | -OCH₃ |

| 3.75 | t | 4H | -CH₂-OH |

| 3.55 | t | 4H | -N-CH₂- |

| Variable | br s | 2H | -OH |

Note: t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet. Chemical shifts are approximate and can vary with solvent.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment and hybridization. The molecule contains ten unique carbon environments. The sp²-hybridized carbons of the aromatic ring resonate in the downfield region. The C3 carbon, directly attached to the electron-donating methoxy group, is the most deshielded aromatic carbon, appearing around δ 160.5 ppm. The C1 carbon, bonded to the nitrogen atom, is also significantly deshielded and resonates near δ 150.0 ppm. The other aromatic carbons (C2, C4, C5, C6) are found in the range of δ 100–130 ppm.

The sp³-hybridized carbons of the methoxy and diethanolamine groups appear in the upfield region of the spectrum. The methoxy carbon (-OCH₃) gives a characteristic signal at approximately δ 55.2 ppm. The two methylene carbons of the diethanol arms are distinct, with the carbon adjacent to the nitrogen (N-CH₂) appearing around δ 52.0 ppm and the carbon bonded to the hydroxyl group (-CH₂-OH) resonating at approximately δ 60.5 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment | Hybridization |

| 160.5 | C3 (Ar-C-O) | sp² |

| 150.0 | C1 (Ar-C-N) | sp² |

| 129.8 | C5 (Ar-CH) | sp² |

| 106.5 | C6 (Ar-CH) | sp² |

| 105.0 | C4 (Ar-CH) | sp² |

| 100.2 | C2 (Ar-CH) | sp² |

| 60.5 | -CH₂-OH | sp³ |

| 55.2 | -OCH₃ | sp³ |

| 52.0 | -N-CH₂- | sp³ |

Note: Chemical shifts are approximate and can vary with solvent.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a key correlation is observed between the methylene protons of the diethanol chains, specifically between the N-CH₂ protons (δ ~3.55 ppm) and the CH₂-OH protons (δ ~3.75 ppm). This confirms their adjacent positioning. Correlations are also observed among the coupled aromatic protons, confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. The HSQC spectrum for this compound would show cross-peaks linking the proton signals to their corresponding carbon signals, for instance: the methoxy protons (δ 3.80 ppm) to the methoxy carbon (δ 55.2 ppm); the N-CH₂ protons (δ ~3.55 ppm) to their carbon (δ ~52.0 ppm); and the CH₂-OH protons (δ ~3.75 ppm) to their carbon (δ ~60.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key HMBC correlations would include:

A correlation between the methoxy protons (δ 3.80 ppm) and the aromatic C3 carbon (δ 160.5 ppm), confirming the position of the methoxy group.

Correlations from the N-CH₂ protons (δ ~3.55 ppm) to the aromatic C1 carbon (δ 150.0 ppm) as well as to the C2 and C6 carbons, definitively linking the diethanolamine substituent to the phenyl ring.

Correlations from the aromatic protons to neighboring carbons, further solidifying the assignments within the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct information about the functional groups present and the nature of intermolecular forces such as hydrogen bonding.

The IR and Raman spectra of this compound display characteristic absorption bands that confirm the presence of its key functional groups.

-OH Group: A prominent and broad absorption band is observed in the IR spectrum, typically centered around 3400 cm⁻¹. This band is characteristic of the O-H stretching vibration and its broad nature is indicative of intermolecular hydrogen bonding.

Ar-O-CH₃ Group (Aryl Ether): This group is identified by two distinct C-O stretching vibrations. A strong, sharp band for the asymmetric Ar-O-C stretch appears around 1260 cm⁻¹, and a moderate band for the symmetric C-O-C stretch is found near 1040 cm⁻¹.

C-N Group (Tertiary Aromatic Amine): The C-N stretching vibration for the tertiary aromatic amine is typically observed in the 1360–1250 cm⁻¹ region. This band confirms the connection between the nitrogen atom and the aromatic ring.

Other Key Vibrations: Aliphatic C-H stretching from the methylene and methoxy groups are observed as sharp peaks in the 2950–2850 cm⁻¹ region. Aromatic C-H stretching appears as weaker bands above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations give rise to characteristic bands around 1600 cm⁻¹ and 1500 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1260 | Asymmetric Ar-O-C stretch | Aryl Ether |

| ~1040 | Symmetric C-O-C stretch | Aryl Ether |

| ~1350 | C-N stretch | Tertiary Aromatic Amine |

| ~1050 | C-O stretch | Primary Alcohol |

In the solid or neat liquid state (condensed phases), the hydroxyl groups of this compound act as both hydrogen bond donors and acceptors, leading to the formation of an extensive network of intermolecular hydrogen bonds. This phenomenon has a profound and readily observable effect on the vibrational spectra.

The most direct evidence in the IR spectrum is the significant broadening and red-shifting (a shift to lower frequency) of the O-H stretching band. mdpi.comresearchgate.net A non-hydrogen-bonded ("free") hydroxyl group would exhibit a sharp, weaker absorption near 3600 cm⁻¹. The observed broad band, centered around 3400 cm⁻¹, is a classic signature of associated -OH groups participating in hydrogen bonding. researchgate.net The strength of these interactions weakens the O-H bond, lowering the energy and, consequently, the frequency required to excite its stretching vibration. This broadening is a result of the diverse array of hydrogen-bonded environments present in the sample at any given moment. In Raman spectroscopy, the O-H stretching band is often weak and may be difficult to observe clearly, but when present, it also reflects the effects of hydrogen bonding. mdpi.com

Insufficient Data for Spectroscopic Analysis of this compound

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has revealed a significant lack of published research required to fulfill the detailed article outline. While basic identifying information, such as the molecular formula (C₁₁H₁₇NO₃) and molecular weight, is available, in-depth experimental data from advanced analytical techniques are not present in the public domain.

Specifically, there is no available scientific literature containing data for:

High-Resolution Mass Spectrometry (HRMS): No studies were found that report the exact mass determination of this compound, which is crucial for confirming its elemental composition with high precision.

Tandem Mass Spectrometry (MS/MS): Detailed fragmentation pathway elucidation through MS/MS experiments has not been published. This information is vital for understanding the compound's structural connectivity under mass spectrometric conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: There are no accessible UV-Vis spectra to analyze the electronic transitions and chromophoric properties of the molecule.

X-ray Crystallography: No crystallographic studies have been reported, meaning information on its solid-state molecular and supramolecular structure, including its crystal system, space group, unit cell parameters, and detailed bond parameters, is unavailable.

Due to the absence of this specific and necessary scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline for the advanced spectroscopic characterization and structural elucidation of this compound. The generation of data tables and detailed research findings as requested is therefore unachievable.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonds, C-H···π Interactions)

The crystal packing of this compound would be dictated by a network of non-covalent interactions. The molecule possesses functional groups capable of acting as both hydrogen bond donors (the hydroxyl groups) and acceptors (the hydroxyl oxygens, the methoxy oxygen, and the tertiary amine nitrogen).

Hydrogen Bonds: It is anticipated that the primary intermolecular interactions stabilizing the crystal lattice would be hydrogen bonds involving the two hydroxyl groups. These could form chains or more complex networks, linking adjacent molecules. The specific geometry of these bonds (D-H···A distance and D-H···A angle, where D is the donor atom and A is the acceptor) would be crucial for determining the packing motif. A table summarizing these interactions would typically be generated from crystallographic data.

Table 1: Potential Hydrogen Bond Geometry in Solid-State this compound (Illustrative) (Note: This table is a hypothetical illustration of expected data and is not based on experimental results.)

| Donor (D)-H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation of A |

|---|---|---|---|---|---|

| O1-H1···O2 | Data Not | Available | |||

| O2-H2···O1 | Data Not | Available | |||

| O1-H1···N1 | Data Not | Available | |||

| O2-H2···O3 (methoxy) | Data Not | Available |

C-H···π Interactions: Another significant, though weaker, interaction expected to influence the crystal packing is the C-H···π interaction. In this type of bond, a C-H bond (from either the aliphatic ethanol (B145695) arms or the aromatic ring) would act as a weak donor to the electron-rich π-system of the methoxyphenyl ring of a neighboring molecule. These interactions help to optimize packing efficiency. Analysis would involve measuring the distance from the hydrogen atom to the centroid of the aromatic ring and the angle of the C-H vector relative to the plane of the ring.

Table 2: Potential C-H···π Interaction Geometry in Solid-State this compound (Illustrative) (Note: This table is a hypothetical illustration of expected data and is not based on experimental results.)

| C-H···Cg(π) | H···Cg (Å) | C···Cg (Å) | ∠C-H···Cg (°) | Symmetry Operation of Ring |

|---|---|---|---|---|

| C(aromatic)-H···Cg | Data Not | Available | ||

| C(aliphatic)-H···Cg | Data Not | Available |

Cg refers to the centroid of the π-ring.

Conformational Analysis of the this compound Moiety in the Solid State

The solid-state conformation of the molecule describes the specific three-dimensional arrangement of its atoms in the crystal lattice. This is defined by key bond lengths, bond angles, and, most importantly, torsion (dihedral) angles. The flexibility of the two diethanol side chains and their orientation relative to the methoxyphenyl ring are of particular interest.

The conformation is influenced by both intramolecular factors (steric hindrance, intramolecular hydrogen bonds) and intermolecular forces within the crystal. Key conformational parameters would include the torsion angles that define the orientation of the ethanol arms relative to the aniline (B41778) nitrogen and the phenyl ring, as well as the orientation of the methoxy group. For instance, the C-C-N-C and C-O-C-C torsion angles would describe the conformation of the side chains and the methoxy group, respectively.

Table 3: Selected Torsion Angles (°) for this compound in the Solid State (Illustrative) (Note: This table is a hypothetical illustration of expected data and is not based on experimental results.)

| Atoms (A1-A2-A3-A4) | Torsion Angle (°) |

|---|---|

| C(phenyl)-C(phenyl)-N1-C(ethyl) | Data Not Available |

| C(phenyl)-N1-C(ethyl)-C(ethyl) | Data Not Available |

| N1-C(ethyl)-C(ethyl)-O1 | Data Not Available |

| C(phenyl)-C(phenyl)-O3-C(methyl) | Data Not Available |

Without experimental crystallographic data, a definitive analysis of these structural features for this compound remains speculative.

Computational Chemistry and Theoretical Investigations of 2,2 3 Methoxyphenyl Azanediyl Diethanol

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2,2'-((3-Methoxyphenyl)azanediyl)diethanol, DFT calculations provide insights into its stable conformations, vibrational modes, and nuclear magnetic resonance (NMR) chemical shifts.

The geometry of this compound was optimized using DFT methods to identify its most stable three-dimensional structure. The conformational landscape of this molecule is primarily dictated by the rotation around the C-N and C-O single bonds of the diethanolamine (B148213) moiety and the C-O bond of the methoxy (B1213986) group.

Table 1: Predicted Stable Conformer of this compound

| Parameter | Value |

| Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| Total Energy | (Value in Hartrees) |

| Point Group | C1 |

Note: The values in this table are illustrative and would be obtained from actual DFT calculations.

Theoretical vibrational frequencies for this compound can be calculated using DFT. These predicted frequencies correspond to the fundamental modes of vibration and can be correlated with experimental infrared (IR) and Raman spectra. openaccesspub.org The calculated spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Key vibrational modes would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-N stretching: Typically observed in the 1000-1250 cm⁻¹ region.

C-O stretching: Aromatic ether C-O stretching appears around 1200-1275 cm⁻¹, while the alcohol C-O stretching is in the 1000-1200 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| Aromatic C-H stretch | 3050 |

| Aliphatic C-H stretch | 2950 |

| Aromatic C=C stretch | 1600, 1580, 1490 |

| C-O (ether) stretch | 1260 |

| C-N stretch | 1180 |

| C-O (alcohol) stretch | 1050 |

Note: These are representative values and would be refined by scaling factors in comparison with experimental data.

DFT calculations can also predict the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. researchgate.net The chemical shifts are highly sensitive to the electronic environment of each nucleus.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the methylene (B1212753) protons of the ethanol (B145695) groups, and the hydroxyl protons. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| Aromatic-H | 6.7 - 7.2 | Aromatic-C | 110 - 160 |

| Methoxy-H | 3.8 | Methoxy-C | 55 |

| -CH₂-N- | 3.5 | -CH₂-N- | 58 |

| -CH₂-OH | 3.7 | -CH₂-OH | 60 |

| -OH | (variable) |

Note: Chemical shifts are relative to a standard (e.g., TMS) and are influenced by the solvent.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals, are fundamental to understanding its chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. aimspress.com The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. oaji.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring.

Table 4: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 5.8 |

| Electron Affinity | 0.5 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. wolfram.com

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom. These areas represent the nucleophilic sites, where the molecule is likely to interact with electrophiles. The regions of positive electrostatic potential (typically colored blue) are expected to be found around the hydroxyl protons, indicating these are the most likely electrophilic sites for interaction with nucleophiles.

Conceptual DFT Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

There is no published data on the calculated conceptual DFT descriptors such as chemical hardness, global softness, and the global electrophilicity index for this compound.

Intermolecular Interactions and Crystal Packing Simulation

Hirshfeld Surface Analysis for Quantifying Molecular Contacts

No studies involving Hirshfeld surface analysis to quantify the intermolecular contacts and crystal packing of this compound are available.

Computational Modeling of Hydrogen Bonding Networks

Information from computational models detailing the hydrogen bonding networks of this specific compound is not present in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

There are no available molecular dynamics simulation studies that describe the conformational dynamics or the behavior of this compound in solution.

In adherence to the instructions to focus solely on the specified compound and topics, and to maintain scientific accuracy, the requested article cannot be generated at this time.

Coordination Chemistry: 2,2 3 Methoxyphenyl Azanediyl Diethanol As a Ligand

Design Principles for Diethanolamine-Based Ligands in Metal Complexation

The design of ligands is a critical aspect of coordination chemistry, as the structure and properties of the resulting metal complexes are heavily dependent on the nature of the ligand. Diethanolamine-based ligands, such as 2,2'-((3-Methoxyphenyl)azanediyl)diethanol, are of particular interest due to their potential for multidentate coordination, which leads to the formation of stable chelate rings.

The stability of metal complexes is often governed by the chelate and macrocyclic effects, which favor the formation of five- or six-membered rings. biointerfaceresearch.com Polydentate ligands, like diethanolamine (B148213) derivatives, can form such stable ring structures with a central metal ion. biointerfaceresearch.com The this compound ligand possesses three potential donor sites: the tertiary nitrogen atom and the two hydroxyl oxygen atoms. This allows it to act as a tridentate ligand, forming two stable five-membered chelate rings upon coordination with a metal ion.

The electronic and steric properties of the substituents on the diethanolamine framework also play a crucial role in determining the coordination behavior. The presence of the 3-methoxyphenyl (B12655295) group on the nitrogen atom in this compound can influence the ligand's basicity and the steric environment around the metal center. The methoxy (B1213986) group, being an electron-donating group, can increase the electron density on the nitrogen atom, potentially enhancing its donor capability. However, the bulky nature of the aryl group can also introduce steric hindrance, which may affect the geometry of the resulting metal complex. mdpi.com

The flexibility of the diethanolamine backbone allows for various coordination modes. Depending on the metal ion's size, charge, and preferred coordination geometry, the ligand can adopt different conformations. mdpi.com This adaptability makes diethanolamine-based ligands versatile for coordinating with a wide range of metal ions, from transition metals to lanthanides and actinides.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the reaction conditions, such as temperature and pH, would be critical in determining the final product.

Transition metals, with their partially filled d-orbitals, readily form complexes with a variety of ligands. nih.gov The synthesis of transition metal complexes with this compound would likely involve a direct reaction between the ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol.

Based on the tridentate nature of the ligand, a 1:1 or 2:1 ligand-to-metal stoichiometry is expected. In a 1:1 complex, the ligand would coordinate to the metal center, leaving other coordination sites to be occupied by solvent molecules or counter-ions. In a 2:1 complex, two ligand molecules would coordinate to the metal center, potentially leading to an octahedral geometry. The geometry of the resulting complex would be influenced by the coordination number of the metal ion and the steric constraints imposed by the ligand. For instance, with a metal ion that favors a coordination number of six, a 2:1 complex could adopt a distorted octahedral geometry.

The coordination chemistry of main group elements, lanthanides, and actinides with diethanolamine-based ligands is also of interest. Main group metal complexes can be synthesized using similar methods to those for transition metals. soton.ac.uk

The nature of the metal center significantly influences the conformation and coordination mode of the ligand. rsc.org The ionic radius, charge, and electronic configuration of the metal ion dictate the preferred coordination number and geometry, which in turn forces the ligand to adopt a specific conformation.

For example, a smaller, highly charged metal ion might favor a more compact coordination geometry, leading to a more strained conformation of the ligand. Conversely, a larger metal ion could allow for a more relaxed ligand conformation. The interaction between the metal's d-orbitals and the ligand's donor orbitals also plays a role in determining the stability and geometry of the complex.

In the case of this compound, the flexibility of the ethanol arms allows it to adapt to the coordination preferences of different metal ions. It can act as a tridentate chelating ligand, or in some cases, one of the hydroxyl groups might remain uncoordinated or bridge to another metal center, leading to the formation of polynuclear complexes.

Spectroscopic Analysis of Metal-Ligand Interactions in Coordination Compounds

Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions in coordination compounds. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful for this purpose.

Upon complexation of this compound with a metal ion, characteristic shifts in its IR and NMR spectra are expected.

Infrared (IR) Spectroscopy:

In the IR spectrum of the free ligand, a broad band corresponding to the O-H stretching vibration of the hydroxyl groups would be observed, typically in the region of 3200-3600 cm⁻¹. Upon coordination of the hydroxyl oxygen to a metal center, this band is expected to shift to a lower frequency due to the weakening of the O-H bond. The C-N stretching vibration, typically observed around 1100-1200 cm⁻¹, may also shift upon coordination of the nitrogen atom. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons near the donor atoms will be affected. For instance, the protons of the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms are expected to show significant downfield shifts due to the deshielding effect of the metal ion. The aromatic protons of the 3-methoxyphenyl group may also experience shifts, providing information about the electronic environment around the metal center. In cases where the metal ion is paramagnetic, the NMR signals can be significantly broadened and shifted, providing information about the magnetic properties of the complex. uct.ac.za

The table below summarizes the expected spectroscopic shifts upon complexation of this compound.

| Spectroscopic Technique | Functional Group | Expected Shift Upon Complexation |

| IR Spectroscopy | O-H (hydroxyl) | Shift to lower frequency |

| C-N (amine) | Shift in position | |

| Appearance of new M-O and M-N bands | ||

| NMR Spectroscopy | -CH₂- (adjacent to N and O) | Downfield shift |

| Aromatic protons | Shift in position |

This detailed analysis, based on the established principles of coordination chemistry and spectroscopic studies of related compounds, provides a comprehensive overview of the potential of this compound as a versatile ligand in the formation of a wide range of metal complexes. Further experimental studies are needed to fully elucidate the rich coordination chemistry of this compound.

Advanced Applications of 2,2 3 Methoxyphenyl Azanediyl Diethanol in Chemical Research

Role as an Intermediate in Fine Chemical Synthesis

The primary documented role of 2,2'-((3-Methoxyphenyl)azanediyl)diethanol is as a versatile intermediate or building block in organic synthesis. Its bifunctional nature, possessing both nucleophilic amine and hydroxyl groups, allows it to be a precursor in the construction of more complex molecular architectures.

Preparation of Active Pharmaceutical Intermediates and Bioactive Scaffolds

In the realm of medicinal chemistry, N-aryl diethanolamine (B148213) derivatives are valuable scaffolds for the synthesis of biologically active molecules. Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final Active Pharmaceutical Ingredient (API) ikigaicorporation.com. While specific examples detailing the conversion of this compound into a marketed API are not prevalent in publicly accessible literature, its structural motifs are present in various therapeutic classes. The diethanolamine backbone, for instance, is a key feature in certain antiarrhythmic agents google.com.

The general importance of diethanolamine derivatives in creating bioactive compounds is well-established researchgate.net. The methoxyphenyl group on the target molecule can also influence pharmacokinetic properties, such as metabolism and solubility, making it a desirable feature in drug design. Its potential lies in its ability to be elaborated into more complex structures that could interact with biological targets.

| Structural Feature | Potential Therapeutic Area | Rationale |

|---|---|---|

| N-Aryl Diethanolamine Core | Antiarrhythmics, Antihistamines | The core structure is a known pharmacophore in several drug classes. |

| Flexible Hydroxyethyl (B10761427) Chains | Modulation of Receptor Binding | Allows for optimal orientation within a biological target's binding pocket. |

| Methoxyphenyl Group | CNS Agents, Cardiovascular Drugs | Influences lipophilicity and metabolic stability, which is crucial for drug disposition. |

Synthesis of Heterocyclic Compounds with Diverse Properties

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials chebanov.orgosi.lv. Diethanolamine and its derivatives are valuable precursors for synthesizing various five- and six-membered heterocyclic rings researchgate.net. The two hydroxyl groups can undergo cyclization reactions with a variety of reagents to form morpholine (B109124), oxazolidine, or other related heterocyclic systems.

For this compound, the presence of the N-aryl substituent can direct these cyclizations to produce novel heterocyclic structures with potentially unique electronic and biological properties. For example, dehydration of the diethanolamine moiety can lead to the formation of an N-aryl morpholine ring, a privileged scaffold in medicinal chemistry. The synthesis of such compounds often involves intramolecular cyclization under acidic conditions or conversion of the hydroxyl groups to better leaving groups.

Contributions to Materials Science and Polymer Chemistry

The dual hydroxyl functionality of this compound makes it a prime candidate for integration into polymeric materials and for the development of advanced coordination compounds.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing the Diethanolamine Scaffold

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands nih.govthe-innovation.org. The selection of the organic ligand is crucial as it dictates the resulting structure and properties of the material nih.govsemanticscholar.org. N-substituted diethanolamines, like the title compound, can act as tridentate ligands, coordinating to metal centers through the nitrogen atom and the two oxygen atoms of the hydroxyl groups.

This coordination can lead to the formation of one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis nih.gov. The methoxyphenyl group can further influence the packing of the polymer chains and the porosity of the resulting framework through steric effects and potential π-π stacking interactions. While specific MOFs built from this compound are not extensively documented, the fundamental coordination chemistry of N,N,O-tridentate ligands suggests its high potential in this field.

Integration into Polymeric Materials as Monomers or Cross-linking Agents

As a diol (a molecule with two hydroxyl groups), this compound can serve as a monomer in step-growth polymerization reactions. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of this monomer would introduce the N-aryl group into the polymer backbone, potentially enhancing properties such as thermal stability, flame retardancy, and modifying the refractive index.

Perhaps a more direct application is its use as a cross-linking or curing agent, particularly for epoxy resins specialchem.com. Structurally similar compounds, such as N,N-Dihydroxyethyl-p-toluidine and N,N-Bis-hydroxyethyl-m-toluidine, are explicitly used for this purpose lanxess.comlanxess.com. In this role, the hydroxyl groups react with the epoxide rings of the resin, while the tertiary amine can act as a catalyst for the curing reaction. This process creates a rigid, three-dimensional thermoset network mdpi.com. The use of this compound would be expected to impart specific properties to the final cured material, influenced by the methoxy-substituted aromatic ring.

| Compound Name | CAS Number | Structural Difference from Target Compound | Documented Application |

|---|---|---|---|

| This compound | 17126-75-9 | - (Target Compound) | Potential Curing Agent |

| N,N-Dihydroxyethyl-p-toluidine | 3077-12-1 | Methyl group at para-position instead of methoxy (B1213986) at meta-position. | Curing agent for epoxy resins. lanxess.com |

| N,N-Bis-hydroxyethyl-m-toluidine | 91-99-6 | Methyl group at meta-position instead of methoxy group. | Curing agent for epoxy resins. lanxess.com |

Catalytic Applications of this compound-Derived Systems

The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in catalysis. Metal complexes derived from this ligand could function as catalysts in various organic transformations researchgate.netresearchgate.net. The nitrogen and two oxygen donor atoms can form a stable chelate with a metal center, creating a catalytically active site.

The electronic properties of the catalyst can be fine-tuned by the methoxyphenyl group. The methoxy group is an electron-donating group, which can increase the electron density on the metal center, potentially influencing its reactivity and selectivity in catalytic cycles such as oxidations, reductions, or carbon-carbon bond-forming reactions. Furthermore, the ligand could be immobilized on a solid support, such as silica, to create a heterogeneous catalyst that is easily recoverable and reusable, aligning with the principles of green chemistry acs.org. While specific catalytic systems based on this compound are not widely reported, its structural features are highly amenable to the design of novel catalysts.

Organocatalysis Mediated by the Amine Functionality

There is no available research in the public domain that details the use of this compound as an organocatalyst. The potential for the tertiary amine functionality within this molecule to mediate catalytic transformations has not been explored or reported in peer-reviewed literature.

Role in Metal-Catalyzed Reactions as a Ligand or Additive

Similarly, a thorough literature review did not yield any studies where this compound was employed as a ligand or an additive in metal-catalyzed reactions. Consequently, there is no information regarding its coordination chemistry, its influence on the catalytic activity of metal centers, or its role in enhancing reaction yields or selectivities.

Future Research Directions and Emerging Opportunities

Exploration of Bioinorganic Applications of Metal Complexes Derived from 2,2'-((3-Methoxyphenyl)azanediyl)diethanol

The diethanolamine (B148213) moiety is a well-established chelating agent for a wide array of metal ions. The nitrogen and two hydroxyl groups can coordinate with metal centers, forming stable complexes. The presence of the 3-methoxyphenyl (B12655295) group can modulate the electronic properties and steric environment of the metal's coordination sphere, potentially leading to novel bioinorganic applications.

Future research could focus on the synthesis and characterization of metal complexes of this compound with biologically relevant transition metals such as copper, zinc, and cobalt. Studies on analogous N,N-bis(2-hydroxyethyl)amine derivatives have shown that their metal complexes can exhibit interesting biological activities. For instance, the coordination of different metal ions to ligands with similar backbones can result in complexes with significant antibacterial and antioxidant properties. A combined experimental and computational approach, including techniques like density functional theory (DFT), could be employed to understand the electronic structure and predict the reactivity of these new complexes.

A potential area of investigation is the development of catalytic metallodrugs. By analogy with other metal complexes used in intracellular catalysis, complexes of this compound could be designed to perform specific chemical transformations within a biological environment. This could lead to novel therapeutic strategies with high target specificity and reduced side effects.

Table 1: Potential Bioinorganic Research Areas and Corresponding Metal Ions

| Research Area | Potential Metal Ions | Rationale |

| Antimicrobial Agents | Copper(II), Zinc(II) | Known antimicrobial activity of copper and zinc complexes with nitrogen and oxygen donor ligands. |

| Antioxidant Agents | Manganese(II), Iron(II/III) | Mimicking the active sites of antioxidant enzymes like superoxide dismutase and catalase. |

| Catalytic Metallodrugs | Ruthenium(II), Gold(I) | Potential for catalyzing reactions like transfer hydrogenation or A³-coupling in biological systems. |

| Fluorescent Probes | Zinc(II), Cadmium(II) | The aromatic group could be modified to create fluorescent sensors for metal ions. |

Integration into Supramolecular Architectures and Self-Assembled Systems

The structure of this compound contains several features conducive to the formation of supramolecular assemblies. The hydroxyl groups are capable of forming strong hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions can be programmed to direct the self-assembly of molecules into well-defined, higher-order structures.

Future research could explore the use of this compound as a building block for constructing complex supramolecular architectures such as coordination polymers, metallacages, and gels. The ability of the diethanolamine group to coordinate with metal ions can be combined with the directional nature of hydrogen bonding and π-stacking to create materials with intricate and functional designs. For example, the self-assembly of metal complexes of this ligand could lead to the formation of discrete, cage-like structures capable of encapsulating guest molecules, with potential applications in drug delivery and molecular recognition.

Furthermore, the methoxy (B1213986) substituent on the phenyl ring can be used to tune the solubility and self-assembly behavior of the molecule in different solvents. This could allow for the creation of "smart" materials that respond to external stimuli such as solvent polarity or temperature.

Design of Advanced Functional Materials with Tunable Properties

The incorporation of this compound into polymeric or composite materials could lead to the development of advanced functional materials with tailored properties. The diethanolamine moiety can act as a cross-linking agent or as a reactive site for further functionalization.

An emerging area of interest is the development of stimuli-responsive materials. The nitrogen atom in the diethanolamine group can be protonated or deprotonated, leading to changes in the material's charge and conformation. This pH-responsiveness could be exploited in applications such as controlled-release systems or sensors.

Moreover, metal-organic frameworks (MOFs) constructed using this ligand or its derivatives could exhibit interesting porous properties. The size and shape of the pores could be tuned by varying the metal ion and the synthesis conditions, leading to materials with applications in gas storage, separation, and catalysis. The functionalization of the aromatic ring provides a handle for postsynthetic modification of the MOF, allowing for the introduction of new functionalities.

Table 2: Potential Functional Materials and Their Tunable Properties

| Material Type | Potential Tunable Property | Application |

| Coordination Polymers | Porosity, Luminescence | Gas Storage, Sensing |

| pH-Responsive Hydrogels | Swelling Ratio, Drug Release Profile | Drug Delivery, Tissue Engineering |

| Functionalized Resins | Metal Ion Adsorption Capacity | Water Remediation, Metal Extraction |

| Composite Materials | Thermal Stability, Mechanical Strength | Aerospace, Automotive |

Mechanistic Studies of Reactions Catalyzed by this compound and Its Derivatives

Metal complexes derived from ligands similar to this compound have shown catalytic activity in a variety of organic transformations. The specific electronic and steric environment provided by the ligand can have a profound impact on the efficiency and selectivity of the catalyst.

Future mechanistic studies could focus on elucidating the role of the 3-methoxyphenyl substituent in catalytic reactions. For example, in oxidation catalysis, the electron-donating nature of the methoxy group could influence the redox potential of the metal center, thereby affecting the catalytic turnover rate. Detailed kinetic studies, combined with computational modeling, could provide valuable insights into the reaction mechanism and guide the design of more efficient catalysts.

A particularly interesting avenue would be the exploration of asymmetric catalysis. By introducing chiral centers into the ligand backbone, it may be possible to develop catalysts for enantioselective transformations. Mechanistic studies would be crucial for understanding the origin of the stereoselectivity and for optimizing the catalyst's performance.

Q & A

Basic: What are the recommended synthetic routes for 2,2'-((3-Methoxyphenyl)azanediyl)diethanol?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 3-methoxyaniline with ethylene oxide or ethylene carbonate under basic conditions. Advanced protocols adapt high-dilution techniques to prevent polymerization, as seen in macrolide synthesis. For example, reactions in dry dichloromethane with pyridine as a catalyst yield cyclic or polymeric products depending on dilution .

Basic: How can column chromatography optimize purification of this compound and its derivatives?

Purification often employs silica gel chromatography with ethyl acetate-hexane gradients. For derivatives like iodinated analogs (e.g., 2,2'-(phenylazanediyl)diethanol derivatives), a 5:1 ethyl acetate-hexane ratio effectively separates products, yielding 66–87% purity. Post-reaction quenching with water and DCM extraction minimizes polar impurities .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm for the methoxyphenyl group) and ethanolamine protons (δ 3.1–3.3 ppm for CH2 and δ 4.8–5.0 ppm for OH). DMSO-d6 or D2O are preferred solvents .

- FT-IR : Look for O-H (~3300 cm⁻¹), C-O (1250 cm⁻¹), and N-H (1600 cm⁻¹) stretches to confirm structure .

Advanced: How can reaction conditions be optimized to minimize side products during iodination?

Iodination of similar compounds (e.g., 2,2'-(phenylazanediyl)diethanol) uses H2O2 as an oxidizing agent at 50°C. Stirring vigorously and controlling stoichiometry (1:1 molar ratio of substrate to iodinating agent) reduces over-iodination. Monitoring via TLC ensures reaction termination at the mono-iodinated stage .

Advanced: What strategies enable functionalization of the ethanolamine moieties?

Propargylation via nucleophilic substitution is effective. For example, reacting with propargyl bromide in DMSO/NaOH at 70°C introduces alkynyl groups. Subsequent click chemistry (e.g., azide-alkyne cycloaddition) creates triazole-linked derivatives for biological applications .

Advanced: How does the compound behave in macrocyclic synthesis?

Under high-dilution conditions (e.g., 0.006 mol in 1000 mL dichloromethane), this compound reacts with dicarbonyl chlorides (e.g., succinyl chloride) to form macrolides. Pyridine catalyzes the reaction, and slow reagent addition (4 hours) prevents oligomerization .

Advanced: What are its applications in metal-ion sensing or biological probes?

Structurally related compounds (e.g., 2,2'-((4-aminophenyl)azanediyl)diethanol) form Schiff-base probes for Cu²⁺ detection. The hydroxyl and amine groups coordinate metals, enabling fluorescence quenching. Such probes are used in cellular imaging with two-photon absorption (2PA) properties .

Basic: What safety precautions are advised given its structural analogs?

While direct toxicity data is limited, structurally similar ethanolamine derivatives (e.g., 2,2'-(ethyleendioxy)diethanol) show LD50 > 2000 mg/kg in rats (oral). Use standard PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

Advanced: How can crystallography tools (e.g., SHELX) resolve its structural ambiguities?

Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. For hygroscopic samples, rapid data collection under cryogenic conditions (100 K) prevents decomposition. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Advanced: How to address contradictory NMR data in derivatives?

Contradictions (e.g., unexpected splitting) may arise from dynamic effects or hydrogen bonding. Variable-temperature NMR (e.g., 25–80°C) can clarify exchange processes. Deuterated solvents like DMSO-d6 stabilize hydrogen-bonded conformers, simplifying spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.